

# A Comparative Guide to PD-L1 Immunohistochemistry Assays in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | dPDL1-4   |           |
| Cat. No.:            | B15602809 | Get Quote |

For researchers, scientists, and drug development professionals, the selection of a robust and reproducible biomarker assay is paramount. In the realm of immuno-oncology, programmed death-ligand 1 (PD-L1) immunohistochemistry (IHC) has emerged as a critical tool for patient stratification and predicting response to immune checkpoint inhibitors. However, the existence of multiple PD-L1 IHC assays, each with its own antibody clone, staining platform, and scoring algorithm, presents a significant challenge for cross-study comparisons and clinical trial harmonization. This guide provides an objective comparison of the analytical performance of four widely used PD-L1 IHC assays: 22C3, 28-8, SP142, and SP263, supported by experimental data from key cross-validation studies.

## **Executive Summary**

Numerous studies, most notably the Blueprint PD-L1 IHC Assay Comparison Project, have systematically evaluated the analytical concordance of the four main commercial PD-L1 IHC assays.[1][2][3][4] A consistent finding across these studies is that the 22C3 (Dako), 28-8 (Dako), and SP263 (Ventana) assays demonstrate high analytical concordance for staining tumor cells (TCs).[5][6] In contrast, the SP142 (Ventana) assay consistently stains fewer tumor cells, exhibiting lower analytical sensitivity in this context.[5][6] Staining of immune cells (ICs) shows greater variability across all four assays, with generally lower concordance compared to TC staining.[1][2][7]



# **Comparative Performance of PD-L1 IHC Assays**

The analytical performance of the four assays has been rigorously assessed in multiple studies, primarily in non-small cell lung cancer (NSCLC). The data consistently highlight the interchangeability of the 22C3, 28-8, and SP263 assays for evaluating PD-L1 expression on tumor cells, while the SP142 assay stands out as an outlier with lower sensitivity for TC staining.

#### **Quantitative Analysis of Assay Concordance**

The following tables summarize the key quantitative findings from major comparative studies, focusing on Overall Percent Agreement (OPA), Positive Percent Agreement (PPA), Negative Percent Agreement (NPA), and Intraclass Correlation Coefficient (ICC) for tumor cell staining.



| Assay Comparison | Metric | Concordance (%)      | Key Findings from<br>Literature                                                                                                                           |
|------------------|--------|----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
| 22C3 vs. 28-8    | OPA    | High (often >90%)    | The Blueprint Project and other studies have shown very high concordance between these two Dako assays for TC staining.[6][8]                             |
| 22C3 vs. SP263   | OPA    | High (88% - 94.1%)   | Strong agreement has been demonstrated in multiple studies, supporting their potential interchangeability.[7]                                             |
| 28-8 vs. SP263   | OPA    | High (90.5% - 93.0%) | Similar to the 22C3 vs. SP263 comparison, these assays show high concordance for TC staining.[7]                                                          |
| SP142 vs. Others | OPA    | Low to Moderate      | The SP142 assay consistently shows lower concordance with the other three assays for TC staining due to its tendency to stain fewer tumor cells.[6][7][9] |



| Assay | Intraclass Correlation<br>Coefficient (ICC) for TC<br>Staining | Interpretation                   |
|-------|----------------------------------------------------------------|----------------------------------|
| 22C3  | 0.86 - 0.93 (in Blueprint Phase<br>2)                          | Very Strong Reliability          |
| 28-8  | 0.86 - 0.93 (in Blueprint Phase<br>2)                          | Very Strong Reliability          |
| SP263 | 0.86 - 0.93 (in Blueprint Phase<br>2)                          | Very Strong Reliability          |
| SP142 | Lower than other assays                                        | Lower Reliability for TC scoring |

# **Experimental Protocols**

Accurate and reproducible PD-L1 IHC staining is critically dependent on standardized experimental protocols. The following sections provide a detailed overview of the methodologies for the four key assays as utilized in major comparative studies.

### **General Workflow for PD-L1 IHC Assay Cross-Validation**

The cross-validation of PD-L1 IHC assays typically follows a standardized workflow to minimize variability and ensure a robust comparison. This involves staining serial sections from the same tumor blocks with each of the different assays and having the slides read by trained pathologists.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. PD-L1 Immunohistochemistry Comparability Study in Real-Life Clinical Samples: Results of Blueprint Phase 2 Project - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Past IASLC Scientific Projects | IASLC [iaslc.org]
- 4. PD-L1 Immunohistochemistry Assays for Lung Cancer: Results from Phase 1 of the Blueprint PD-L1 IHC Assay Comparison Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ilcn.org [ilcn.org]
- 6. Analytical Concordance of PD-L1 Assays Utilizing Antibodies From FDA-Approved Diagnostics in Advanced Cancers: A Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificarchives.com [scientificarchives.com]
- 8. High concordance of programmed death-ligand 1 expression with immunohistochemistry detection between antibody clones 22C3 and E1L3N in non-small cell lung cancer biopsy samples Zhang Translational Cancer Research [tcr.amegroups.org]
- 9. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [A Comparative Guide to PD-L1 Immunohistochemistry Assays in Oncology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602809#cross-validation-of-pd-l1-ihc-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com